molecular formula C12H9ClO3 B11873718 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione CAS No. 69122-32-3

2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione

Cat. No.: B11873718
CAS No.: 69122-32-3
M. Wt: 236.65 g/mol
InChI Key: QDOLGNLRADQVJQ-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core substituted with chlorine, methoxy, and methyl groups. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the chlorination of 6-methoxy-8-methylnaphthalene-1,4-dione using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell death. It targets various molecular pathways, including the inhibition of topoisomerase enzymes and disruption of mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine, methoxy, and methyl groups enhances its reactivity and potential therapeutic applications compared to its analogs .

Properties

CAS No.

69122-32-3

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

2-chloro-6-methoxy-8-methylnaphthalene-1,4-dione

InChI

InChI=1S/C12H9ClO3/c1-6-3-7(16-2)4-8-10(14)5-9(13)12(15)11(6)8/h3-5H,1-2H3

InChI Key

QDOLGNLRADQVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC2=O)Cl)OC

Origin of Product

United States

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